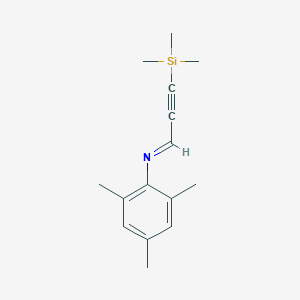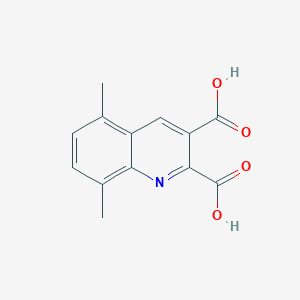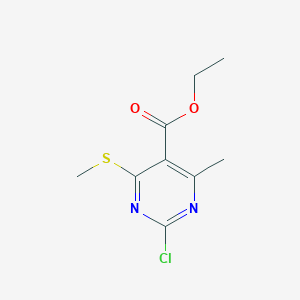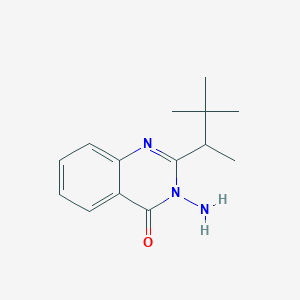
1H-Inden-1-one, 2-(1,3-dihydro-2H-inden-2-ylidene)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one is an organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of two fused indene rings, which contribute to its stability and reactivity.
Méthodes De Préparation
The synthesis of 1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethoxymethylene-1,3-dicarbonyl compounds with methylene-N-heterocycles can lead to the formation of this compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as anticancer or antimicrobial properties. In medicine, derivatives of this compound could be explored for their therapeutic potential. Industrial applications may include its use as a precursor in the synthesis of dyes, pigments, and other materials .
Mécanisme D'action
The mechanism of action of 1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one can be compared with other similar compounds, such as 2,3-dihydro-1H-benzo[d]imidazoles and dihydro-1,3-dioxepines. These compounds share some structural similarities but differ in their chemical properties and applications. For example, 2,3-dihydro-1H-benzo[d]imidazoles are known for their biological activities, while dihydro-1,3-dioxepines are used in organic synthesis and materials science .
Conclusion
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one is a versatile compound with a range of applications in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. Further research into its properties and applications could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
98475-03-7 |
|---|---|
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
2-(1,3-dihydroinden-2-ylidene)-3H-inden-1-one |
InChI |
InChI=1S/C18H14O/c19-18-16-8-4-3-7-14(16)11-17(18)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2 |
Clé InChI |
ZWJSUDCXHLXDST-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C2CC3=CC=CC=C3C2=O)CC4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)

![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)


![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)
![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)





![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)
